molecular formula C18H20N2O4S2 B2434831 2-(3-(Phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 756864-78-5

2-(3-(Phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2434831
CAS No.: 756864-78-5
M. Wt: 392.49
InChI Key: RLRWDDZYXVGQPF-UHFFFAOYSA-N
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Description

2-(3-(Phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a versatile compound with a unique structure that enables it to have diverse applications in fields such as pharmaceuticals, organic synthesis, and material science. Its structure consists of a benzenesulfonyl group, a propanamido group, and a tetrahydro-1-benzothiophene core, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

2-[3-(benzenesulfonyl)propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S2/c19-17(22)16-13-8-4-5-9-14(13)25-18(16)20-15(21)10-11-26(23,24)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H2,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLRWDDZYXVGQPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(3-(Phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves the coupling of benzenesulfonyl azides with proline derivatives. This reaction is often mediated by a strong base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in an environment-friendly one-pot tandem protocol involving 1,2-dichloroethane (DCE) as both a solvent and a reactant . The reaction conditions are optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

2-(3-(Phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used, but they often involve modifications to the benzenesulfonyl or propanamido groups.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds derived from benzo[b]thiophene structures exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The specific compound has been evaluated for its antiproliferative effects against human cancer cell lines, with promising results suggesting it may serve as a lead compound for further development in cancer therapy .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is another area of interest. In silico studies have indicated that it may act as an inhibitor of key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes play critical roles in the synthesis of pro-inflammatory mediators, and their inhibition could lead to therapeutic benefits in inflammatory diseases .

Antimicrobial Properties

Compounds within the thieno[2,3-c]pyridine class have demonstrated antimicrobial activities against various pathogens. Preliminary studies suggest that derivatives of the benzo[b]thiophene structure may also exhibit similar properties, making them candidates for further exploration in the development of new antimicrobial agents.

Case Studies

  • Anticancer Research : A study on similar benzo[b]thiophene derivatives reported IC50 values indicating effective inhibition of tumor growth in vitro. The results highlighted the potential for these compounds to be developed as anticancer agents .
  • Inflammation Studies : In silico docking studies have shown favorable binding interactions between this compound and targets involved in inflammatory pathways. This suggests that it could serve as a scaffold for designing new anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of 2-(3-(Phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group is known to interact with serine proteases, inhibiting their activity by forming a covalent bond with the active site serine residue. This inhibition can lead to the modulation of various biological processes, making it a valuable compound for therapeutic applications.

Comparison with Similar Compounds

Similar compounds to 2-(3-(Phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide include other benzenesulfonyl derivatives and tetrahydro-1-benzothiophene compounds. For example, methyl 2-[3-(benzenesulfonyl)propanamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a related compound with similar structural features. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

2-(3-(Phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a benzo[b]thiophene core with a phenylsulfonyl group and a propanamido side chain. Its molecular formula is C19H22N2O4S2C_{19}H_{22}N_2O_4S_2, and it has a molecular weight of approximately 406.52 g/mol. The structural formula can be represented as follows:

Chemical Structure C19H22N2O4S2\text{Chemical Structure }\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}_4\text{S}_2

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of benzo[b]thiophene compounds may possess antibacterial and antifungal properties. For instance, derivatives have shown activity against Gram-positive and Gram-negative bacteria .
  • Cytotoxicity : The compound has been evaluated for cytotoxic effects against various cancer cell lines. In vitro assays indicate that it can induce apoptosis in specific cancer cell types, making it a candidate for further anticancer drug development .
  • CNS Activity : Some derivatives related to this compound have demonstrated central nervous system (CNS) depressant effects comparable to established drugs like diazepam. These effects were assessed using standard pharmacological tests in animal models .

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the phenylsulfonyl moiety may interact with specific biological targets involved in signaling pathways related to inflammation and cell proliferation.

Antimicrobial Studies

A study conducted on thiophene-based compounds revealed that certain derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined to be within the range of 10-50 µg/mL for effective compounds .

Cytotoxicity Assays

In cytotoxicity assays using MTT reduction assays on human cancer cell lines (e.g., HeLa and MCF-7), the compound showed IC50 values ranging from 20 to 50 µM, indicating moderate cytotoxic potential. Further investigation into the apoptotic pathways revealed activation of caspase-3 and caspase-9, suggesting that the compound induces apoptosis through intrinsic pathways .

CNS Activity Evaluation

A comparative study involving various thiophene derivatives assessed their sedative effects using the Rotarod test in mice. The results indicated that certain derivatives had similar sedative effects to diazepam at doses ranging from 5 to 10 mg/kg .

Data Tables

Biological Activity Effect Tested Concentration Reference
AntibacterialActiveMIC: 10-50 µg/mL
CytotoxicityIC50: 20-50 µMMTT Assay
CNS DepressantComparable to diazepam5-10 mg/kg

Q & A

Q. Workflow :

Repeat synthesis under inert conditions to rule out oxidation.

Perform 2D NMR (HSQC, HMBC) to assign ambiguous signals.

Compare with computational NMR predictions (e.g., ACD/Labs or ChemDraw) .

Advanced Question: What strategies improve reaction yield in large-scale synthesis?

Q. Methodological Answer :

  • Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)2_2) for coupling steps, as used in similar carboxamide syntheses .
  • Process Intensification : Use microreactors to enhance mixing and heat transfer, minimizing side reactions.
  • DoE (Design of Experiments) : Apply factorial design to optimize variables (temperature, stoichiometry) systematically .

Table 2 : Example DoE Variables for Amidation

VariableRange TestedOptimal Value
Temperature25–80°C50°C
Molar Ratio (Core:Reagent)1:1–1:31:2.2
Reaction Time4–24 hrs12 hrs

Advanced Question: How does the phenylsulfonyl group influence biological activity?

Methodological Answer :
The sulfonyl group enhances electrophilicity and binding affinity to targets like kinase enzymes. To assess:

  • In Silico Docking : Use AutoDock Vina to model interactions with protein targets (e.g., COX-2 or EGFR).
  • SAR Studies : Synthesize analogs with modified sulfonyl groups (e.g., alkylsulfonyl vs. aryl) and compare IC50_{50} values .

Key Finding : In related compounds, phenylsulfonyl derivatives showed 3-fold higher inhibitory activity than methylsulfonyl analogs due to π-π stacking .

Advanced Question: How to evaluate potential toxicity using non-empirical methods?

Q. Methodological Answer :

  • QSAR Modeling : Predict LD50_{50} and hepatotoxicity using tools like Toxtree or ProtoQSAR.
  • Metabolic Pathway Prediction : Use GLORYx to identify reactive metabolites from sulfonamide cleavage .

Validation : Cross-check with in vitro assays (e.g., Ames test for mutagenicity) to confirm computational predictions.

Advanced Question: What methods identify and characterize polymorphs of this compound?

Q. Methodological Answer :

  • Powder XRD : Compare diffraction patterns with known polymorph databases (e.g., Cambridge Structural Database).
  • Thermal Analysis : DSC/TGA to monitor phase transitions and stability.
  • Solvent Screening : Recrystallize from 10+ solvents (e.g., ethanol, acetonitrile) to induce polymorph formation .

Case Study : A tetrahydrobenzo[b]thiophene analog exhibited three polymorphs, with Form II showing superior bioavailability due to higher solubility .

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